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Cat. No.: B1592875 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Dichloro-1-(4-
iodophenyl)piperidin-2-one

Abstract: This technical guide provides a comprehensive overview of the essential

physicochemical properties of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (CAS No:

545445-10-1), a key intermediate in modern pharmaceutical synthesis.[1] Designed for

researchers, medicinal chemists, and drug development professionals, this document outlines

the structural features, computed properties, and, most critically, the detailed experimental

methodologies required for its empirical characterization. We delve into the causality behind

protocol design for determining core properties such as solubility, pKa, lipophilicity, and solid-

state structure. The protocols described herein are designed as self-validating systems to

ensure data integrity and reproducibility, forming a foundational framework for the integration of

this molecule into drug discovery and development pipelines.

Introduction: The Significance of a Core
Pharmaceutical Building Block
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a heterocyclic compound of significant

interest in medicinal chemistry. Its primary role is as a sophisticated building block in the

synthesis of complex therapeutic agents, most notably in the preparation of apixaban

derivatives.[1] Apixaban, a potent and selective Factor Xa inhibitor, relies on a precise

molecular architecture for its anticoagulant activity. The subject molecule provides the core
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piperidinone lactam structure, functionalized with geminal dichlorides that can serve as a

synthetic handle, and an iodophenyl group amenable to cross-coupling reactions.

Understanding the physicochemical properties of this intermediate is not merely an academic

exercise; it is a critical prerequisite for successful process development, formulation, and

ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

Properties such as solubility, crystal structure, and lipophilicity directly influence reaction

kinetics, purification strategies, bioavailability, and metabolic fate.[3][4] This guide provides the

scientific rationale and actionable protocols for a thorough characterization of this vital

intermediate.

Molecular Identity and Computed Properties
A foundational characterization begins with the molecule's basic structural and computed data,

which provide an in silico baseline for subsequent experimental verification.

Property Value Source

IUPAC Name
3,3-dichloro-1-(4-

iodophenyl)piperidin-2-one
PubChem[5]

CAS Number 545445-10-1 PubChem[5]

Molecular Formula C₁₁H₁₀Cl₂INO PubChem[5]

Molecular Weight 370.01 g/mol PubChem[5]

Monoisotopic Mass 368.91842 Da PubChem[5]

XLogP3 (Computed) 3.6 PubChem[5]

Polar Surface Area 20.3 Å² PubChem[5]

These computed values suggest a molecule with significant lipophilicity (XLogP3 of 3.6) and a

relatively low polar surface area, hinting at potentially low aqueous solubility but good

membrane permeability.[3] The molecular weight is within the range typical for small-molecule

drug intermediates.

Spectroscopic and Structural Characterization
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Elucidating the precise structure and conformation of the molecule is paramount. The following

techniques provide orthogonal data points for unambiguous identification and conformational

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry.

[6] For 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one, ¹H and ¹³C NMR will confirm the

connectivity of the carbon-hydrogen framework. The chemical shifts of the piperidinone ring

protons, in particular, can provide insights into the ring's preferred conformation in solution.

Given the gem-dichloro substitution at the C3 position, the typical splitting patterns will be

altered, requiring careful analysis.

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many

organic molecules, while DMSO-d₆ can be useful if solubility is a concern.

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR

spectrometer (≥400 MHz).

Expected ¹H NMR Signals:

Aromatic Region (approx. 7.0-8.0 ppm): Two sets of doublets corresponding to the four

protons on the para-substituted iodophenyl ring, exhibiting a characteristic AA'BB' splitting

pattern.

Piperidinone Ring (approx. 2.0-4.0 ppm): Multiplets corresponding to the three methylene

groups (-CH₂-). The protons at C4, C5, and C6 will show distinct chemical shifts and

couplings that can be used to infer the chair conformation of the ring.

Expected ¹³C NMR Signals:

Signals for all 11 unique carbon atoms are expected, including the carbonyl carbon (C2,

~160-170 ppm), the dichlorinated carbon (C3, ~80-90 ppm), and carbons of the

iodophenyl ring. The carbon bearing the iodine atom will show a characteristic shift due to

the heavy atom effect.
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Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming

the elemental composition.[7][8] The unique isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the

presence of iodine (a monoisotopic element) will create a highly distinctive isotopic signature

for the molecular ion, serving as a powerful diagnostic tool.[9][10]

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Chromatography: Inject the sample onto a liquid chromatography system (LC) with a C18

column to separate the analyte from any potential impurities.

Mass Analysis: Analyze the eluent using an HRMS instrument (e.g., Orbitrap or TOF) in both

positive and negative ionization modes.

Data Interpretation:

Look for the molecular ion [M+H]⁺ or [M-H]⁻.

Verify that the measured accurate mass is within 5 ppm of the theoretical mass calculated

for C₁₁H₁₀Cl₂INO.[9]

Confirm the characteristic isotopic pattern for a molecule containing two chlorine atoms.

X-ray Crystallography
Expertise & Experience: Single-crystal X-ray crystallography provides the definitive,

unambiguous solid-state structure, including bond lengths, bond angles, and the conformation

of the piperidinone ring.[11] For piperidine derivatives, this technique can confirm whether the

ring adopts a chair, boat, or twisted conformation.[12] Obtaining high-quality single crystals is

often the most challenging yet crucial step.[11]
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Caption: Workflow for single-crystal X-ray analysis.
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Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone,

dichloromethane) and solvent mixtures to find a system where the compound has moderate

solubility.[11]

Crystal Growth: Employ techniques like slow evaporation of a saturated solution or vapor

diffusion, where a less soluble "anti-solvent" is slowly introduced into the solution, to promote

the formation of well-ordered single crystals.

Data Collection and Refinement: Once a suitable crystal is obtained, it is mounted and

analyzed using an X-ray diffractometer to determine its three-dimensional structure.[11] The

piperidine ring is expected to adopt a stable chair conformation.[12]

Core Physicochemical Properties: Experimental
Determination
While spectroscopic methods confirm identity, the following properties dictate the molecule's

behavior in chemical and biological systems.

Aqueous Solubility
Expertise & Experience: Aqueous solubility is a master variable in drug development, impacting

everything from dissolution rate in formulation to oral bioavailability.[13] Given the predicted

high lipophilicity (XLogP3 = 3.6), the intrinsic solubility is expected to be low. A robust method

to determine this is crucial. The shake-flask method, while low-throughput, remains the gold

standard for accuracy.

Equilibration: Add an excess amount of the solid compound to a series of buffers at different

pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). This is critical as ionizable groups can dramatically

alter solubility with pH.[14]

Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time

(typically 24-48 hours) to ensure equilibrium is reached.

Separation: Separate the undissolved solid from the saturated solution via centrifugation or

filtration. Care must be taken to avoid sample loss or temperature changes.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant

using a validated analytical method, such as HPLC-UV or LC-MS.

Data Analysis: Plot solubility (in log S) versus pH to generate a pH-solubility profile. The

solubility in the pH region where the compound is entirely in its neutral form represents the

intrinsic solubility (S₀).
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Separate Solid/Liquid
(Centrifuge/Filter)
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Caption: Experimental workflow for shake-flask solubility.

Acid-Base Dissociation Constant (pKa)
Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given

pH.[15] Although the primary amide in the piperidinone ring is generally considered very weakly

acidic (pKa > 14) and non-ionizable under physiological conditions, it's crucial to confirm this

experimentally. Potentiometric titration is a highly accurate method for this determination.[16]

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-

solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a

standardized base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the inflection points of the titration curve. Specialized software is often used to refine

the pKa values by fitting the data to theoretical models.[16]

Lipophilicity (LogP / LogD)
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a

key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3] It
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is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species

or the distribution coefficient (LogD) at a specific pH.

System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4,

and vice-versa, by shaking them together overnight and then allowing the phases to

separate. This step is critical for thermodynamic consistency.

Partitioning: Add a known amount of the compound to a vial containing a known volume of

the pre-saturated n-octanol and PBS (pH 7.4).

Equilibration: Shake the vial vigorously for several hours to allow the compound to partition

between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and

aqueous layers.

Quantification: Carefully remove an aliquot from each phase and determine the

concentration of the compound using HPLC-UV or LC-MS.

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ )

Conclusion
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is more than a simple precursor; it is a

carefully designed molecular entity whose physical and chemical characteristics are integral to

its function in pharmaceutical manufacturing. A thorough understanding and empirical

determination of its physicochemical properties—from molecular structure and solubility to

lipophilicity—are indispensable for any research or development program. The experimental

frameworks provided in this guide offer a robust starting point for scientists to generate the

high-quality, reproducible data needed to de-risk development and accelerate the journey from

chemical intermediate to life-saving therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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